molecular formula C9H6ClN3 B3121362 4-Chloro-6-pyridin-2-ylpyrimidine CAS No. 284050-18-6

4-Chloro-6-pyridin-2-ylpyrimidine

Cat. No. B3121362
CAS RN: 284050-18-6
M. Wt: 191.62 g/mol
InChI Key: SOKNSHMNCOTVQP-UHFFFAOYSA-N
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Description

4-Chloro-6-pyridin-2-ylpyrimidine is a chemical compound with the CAS Number: 284050-18-6 . It has a molecular weight of 191.62 and its IUPAC name is 4-chloro-6-(2-pyridinyl)pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Biological Evaluation

4-Chloro-6-pyridin-2-ylpyrimidine serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, it's involved in the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, which have been evaluated for their antiviral and antitumor activities. These compounds have been tested against various viruses and tumor cells, with some showing moderate cytotoxicity to specific cell lines in culture (Sanghvi et al., 1989).

Antiviral Activity

The compound has been associated with antiviral activities. For instance, it plays a role in the synthesis of heteroaryldihydropyrimidines (HAPs), a new class of antivirals inhibiting hepatitis B virus (HBV) virion production. Studies have shown that these compounds can enhance the assembly of HBV capsid protein and, at high concentrations, can lead to the formation of aberrant particles (Stray et al., 2005).

DNA Repair Mechanisms

This compound is also significant in studying DNA repair mechanisms. It's been used to characterize photolyases, enzymes involved in repairing UV-induced DNA damage like pyrimidine (6-4) pyrimidone photoproducts, highlighting its importance in understanding and potentially mitigating UV-induced genotoxicity (Kim et al., 1994).

Future Directions

While specific future directions for 4-Chloro-6-pyridin-2-ylpyrimidine are not available in the search results, the field of chemical synthesis is continuously evolving. New methodologies, such as directed evolution, are being developed to rapidly select variants of biomolecules with properties that make them more suitable for specific applications .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-pyridin-2-ylpyrimidine is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .

Mode of Action

This compound inhibits DHODH in the pyrimidine biosynthesis pathway . The inhibition of DHODH disrupts the normal biosynthesis of pyrimidines, which are essential components of nucleic acids .

Biochemical Pathways

The compound affects the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, it disrupts the production of pyrimidines, which are crucial for DNA and RNA synthesis . This disruption can lead to a decrease in nucleic acid synthesis, affecting various cellular functions.

Result of Action

The inhibition of DHODH by this compound leads to a disruption in the synthesis of pyrimidines . This disruption can affect various cellular processes, including DNA replication and RNA transcription, potentially leading to cell death or altered cell function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with DHODH . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other metabolites and enzymes.

properties

IUPAC Name

4-chloro-6-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKNSHMNCOTVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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